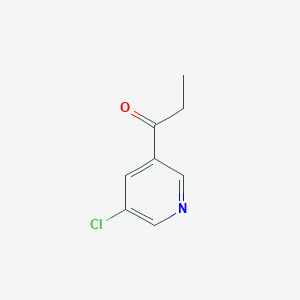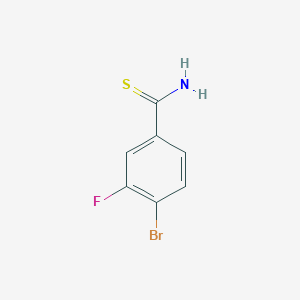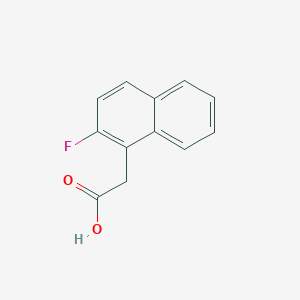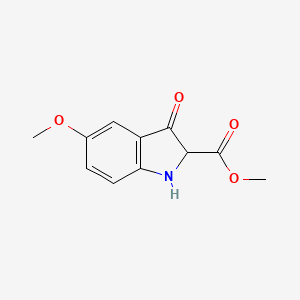![molecular formula C9H15NO2 B12450350 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B12450350.png)
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo[331]nonane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid can be achieved through various methods. One approach involves the radical cyclization of appropriate precursors. For example, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired ring system . Another method involves the treatment of 2-[4-(trimethylsilyl)but-3-ynyl]piperidines with tributyltin hydride in the presence of azoisobutyronitrile in refluxing toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for industrial applications. The use of robust and efficient catalytic systems, such as those involving nitroxyl radicals, can facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds . Additionally, it can participate in Michael reactions with α,β-unsaturated carbonyl compounds, leading to the formation of substituted derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include SmI2, tributyltin hydride, and various oxidizing agents such as Fe(NO3)3·9H2O . Reaction conditions often involve refluxing in solvents like toluene or the use of catalytic systems under aerobic conditions .
Major Products Formed: The major products formed from the reactions of this compound include carbonyl compounds from oxidation reactions and various substituted derivatives from Michael reactions .
Applications De Recherche Scientifique
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid has diverse applications in scientific research. In chemistry, it is used as a catalyst for oxidation reactions . In biology and medicine, its derivatives are explored for their potential anticancer properties and as ion receptors . The compound’s unique structure also makes it a valuable scaffold for the synthesis of biologically significant natural products .
Mécanisme D'action
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid primarily involves its role as a catalyst in oxidation reactions. It facilitates the transfer of oxygen atoms to alcohols, converting them into carbonyl compounds. The catalytic system often includes a combination of nitroxyl radicals and metal catalysts, which work synergistically to enhance the reaction efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 9-Azabicyclo[3.3.1]nonane-3-carboxylic acid include other bicyclic structures such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane . These compounds share the bicyclic framework but differ in the heteroatoms present within the ring system.
Uniqueness: The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct reactivity and catalytic properties. Its ability to efficiently catalyze oxidation reactions under mild conditions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2,(H,11,12) |
Clé InChI |
UJSXTVKBOZWQMH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12450269.png)

![1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine](/img/structure/B12450274.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbutanamide](/img/structure/B12450282.png)

![5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12450290.png)


![2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B12450306.png)

![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)

